molecular formula C8H5BrO3 B098684 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 19522-96-4

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No. B098684
CAS RN: 19522-96-4
M. Wt: 229.03 g/mol
InChI Key: LFWAGNRBILVLBC-UHFFFAOYSA-N
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Description

The compound 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is a brominated derivative of 1,3-benzodioxole-5-carbaldehyde, which is a building block in organic synthesis. The presence of the bromo substituent suggests potential reactivity in various chemical reactions, particularly in halogenation and cross-coupling processes.

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds has been explored in various studies. For instance, the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one was achieved starting from bromazepam, involving acylation and cyclization steps . Although not directly related to the synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, these methods could potentially be adapted for its synthesis, considering the structural similarities between benzodiazepines and benzodioxoles.

Molecular Structure Analysis

The molecular structure of compounds similar to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde has been determined using X-ray crystallography. For example, the crystal structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone revealed hydrogen bonding and ribbon formation in the crystal lattice . These structural insights could be indicative of the potential molecular interactions and crystal packing that 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde might exhibit.

Chemical Reactions Analysis

Brominated aromatic aldehydes are known to participate in various chemical reactions. The presence of both the aldehyde and bromo groups allows for reactions such as condensation, halogenation, and nucleophilic substitution. For instance, the reaction of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with alkyl tosylates led to the formation of different benzodiazepine derivatives . This demonstrates the reactivity of brominated compounds in substitution reactions, which could be relevant for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the nature of the substituents and the molecular structure. For example, solvatochromic and photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed variations in extinction coefficients and quantum yield depending on the solvent used . These findings suggest that the physical properties of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, such as solubility and photophysical behavior, could also be solvent-dependent.

Scientific Research Applications

  • Field : Organic Synthesis

    • Application : “7-bromo-2H-1,3-benzodioxole-5-carbaldehyde” is a chemical compound used in organic synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes obtained would also depend on the specific synthesis. This compound is likely used as a building block or intermediate in the synthesis of more complex molecules .
  • Field : Medicinal Chemistry

    • Application : This compound has been used in the synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids, which have been tested as anti-cancer agents .
    • Method : The synthesis involved a copper(I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .
    • Results : Some of the synthesized compounds exhibited remarkable anticancer activity compared to the standard drug etoposide. Molecular docking studies with EGFR also strengthened the in vitro anticancer activity .

properties

IUPAC Name

7-bromo-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWAGNRBILVLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368067
Record name 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

CAS RN

19522-96-4
Record name 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,3-dioxaindane-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-4,5-dihydroxy-benzaldehyde (1.52 g, 7.02 mmol) in DMF (20 mL), were added KF (4.077 g, 70.18 mmol) followed by dibromomethane (1 mL, 14.04 mmol) and the mixture heated at 140° C. for 4 hours. The solution was cooled to room temperature, water was added and the mixture extracted with ether. The organic layer was further washed with saturated aqueous NaHCO3, dried (MgSO4), filtered and evaporated to give 973 mg of 7-bromo-benzo[1,3]dioxole-5-carbaldehyde. 1H NMR (300 MHz; CDCl3): δ 6.16 (s, 2H), 7.26 (s, 1H), 7.54 (s, 1H), 9.76
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1.52 g
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20 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a stirred solution of 3-bromo-4,5-dihydroxybenzaldehyde (10.50 g, 48.38 mmol) in DMF (145 mL) was added anhydrous KF (14.02 g, 241.9 mmol, dried for 24 hours under high vacuum/P2O5). After 15 minutes CH2Br2 was added all at once and the resulting mixture heated to 100–105° C. for 4 hours. The mixture was evaporated under reduced pressure and the residue was taken up in ether and water. The layers were separated, the aqueous layer was washed with ether (3×). The combined ether layers were washed with water (2×), brine and dried over anhydrous magnesium sulfate. After filtration, the mixture was concentrated under reduced pressure to give 8.42 g of 3-bromo-4,5-methylenedioxybenzaldehyde (76%) as a brownish solid. 1H NMR (500 MHz; CDCl3): δ 6.16 (s, 2H); 7.26 (s, 1H); 7.55 (s, 1H); 9.77 (s, 1H).
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10.5 g
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